molecular formula C14H18O B2418622 3-(2,3-Dimethylphenyl)cyclohexan-1-one CAS No. 1341861-50-4

3-(2,3-Dimethylphenyl)cyclohexan-1-one

Cat. No.: B2418622
CAS No.: 1341861-50-4
M. Wt: 202.297
InChI Key: JDJBAJKBBWPWCG-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)cyclohexan-1-one is a chemical compound belonging to the class of cyclohexanones. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)cyclohexan-1-one typically involves the reaction of 2,3-dimethylphenylmagnesium bromide with cyclohexanone. The reaction is carried out under anhydrous conditions and requires the use of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is usually stirred at room temperature for several hours, followed by workup and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)cyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(2,3-Dimethylphenyl)cyclohexan-1-one has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological activity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-2-cyclohexen-1-one: Another cyclohexanone derivative with similar structural features.

    Cyclohexanone: The parent compound of the cyclohexanone class.

Uniqueness

3-(2,3-Dimethylphenyl)cyclohexan-1-one is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-5-3-8-14(11(10)2)12-6-4-7-13(15)9-12/h3,5,8,12H,4,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJBAJKBBWPWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCC(=O)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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